molecular formula C13H18FNO2S B4609680 N-cyclohexyl-1-(4-fluorophenyl)methanesulfonamide

N-cyclohexyl-1-(4-fluorophenyl)methanesulfonamide

Cat. No.: B4609680
M. Wt: 271.35 g/mol
InChI Key: NJIHAJWEKXOMLC-UHFFFAOYSA-N
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Description

N-cyclohexyl-1-(4-fluorophenyl)methanesulfonamide is an organic compound with a complex structure that includes a cyclohexyl group, a fluorophenyl group, and a methanesulfonamide group

Scientific Research Applications

N-cyclohexyl-1-(4-fluorophenyl)methanesulfonamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of a compound depends on its structure and the context in which it’s used. Without specific information on “N-cyclohexyl-1-(4-fluorophenyl)methanesulfonamide”, it’s difficult to provide an analysis of its mechanism of action .

Safety and Hazards

Without specific information on “N-cyclohexyl-1-(4-fluorophenyl)methanesulfonamide”, it’s difficult to provide an analysis of its safety and hazards .

Future Directions

The future directions for research on “N-cyclohexyl-1-(4-fluorophenyl)methanesulfonamide” would depend on its properties and potential applications. Without specific information, it’s difficult to provide an analysis of future directions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-1-(4-fluorophenyl)methanesulfonamide typically involves the reaction of cyclohexylamine with 4-fluorobenzene sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. These methods could include continuous flow reactors and automated synthesis processes to ensure high yield and purity of the compound. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) may also be employed to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-1-(4-fluorophenyl)methanesulfonamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • N-cyclohexyl-1-(2-fluorophenyl)methanesulfonamide
  • N-cyclohexyl-1-(3-fluorophenyl)methanesulfonamide
  • N-cyclohexyl-1-(4-chlorophenyl)methanesulfonamide

Uniqueness

N-cyclohexyl-1-(4-fluorophenyl)methanesulfonamide is unique due to the presence of the 4-fluorophenyl group, which imparts distinct chemical and biological properties. This compound may exhibit different reactivity and biological activity compared to its analogs with different substituents on the phenyl ring .

Properties

IUPAC Name

N-cyclohexyl-1-(4-fluorophenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FNO2S/c14-12-8-6-11(7-9-12)10-18(16,17)15-13-4-2-1-3-5-13/h6-9,13,15H,1-5,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJIHAJWEKXOMLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NS(=O)(=O)CC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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